molecular formula C14H16ClNO2 B1324905 (1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride CAS No. 321392-00-1

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride

Cat. No. B1324905
CAS RN: 321392-00-1
M. Wt: 265.73 g/mol
InChI Key: VUFHLNMXAWIEEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride”, there are related studies on the synthesis of similar compounds. For instance, a one-pot, step-wise, three-component synthesis of 3-amino-1-phenyl-1H-benzo chromen-2-yl) (1H-indol-3-yl) methanone was achieved using water as a solvent and L-proline as a catalyst under reflux conditions .


Molecular Structure Analysis

The molecular formula of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” is C14H16ClNO2 .

Scientific Research Applications

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Anti-inflammatory and Analgesic Activities

Research has indicated potential for this compound in the synthesis of molecules with anti-inflammatory and analgesic properties . It could be involved in one-pot stepwise Green synthesis, which is a more environmentally friendly approach to chemical synthesis .

Heterocycles Synthesis

The compound has applications in the synthesis of heterocycles , which are ring structures containing at least two different elements as members of its ring(s). These structures are prevalent in many pharmaceuticals and could be used to create new drugs .

Anti-HIV Research

There is evidence that derivatives of this compound have been used in molecular docking studies as part of anti-HIV-1 research . This suggests its potential role in the development of new antiretroviral therapies .

Advanced Material Science

The compound may have applications in advanced material science , particularly in the development of organic electronic materials due to its chromene structure, which is known for its electroactive properties .

Green Chemistry

Lastly, its use in Green chemistry is significant, as it can be involved in reactions that are designed to reduce waste and avoid the use of hazardous substances. This aligns with the principles of sustainability in chemical manufacturing .

Future Directions

The future directions for research on “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The development of efficient synthetic strategies for producing these compounds is of considerable interest .

properties

IUPAC Name

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14;/h1-6,10,14,16H,7-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFHLNMXAWIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639984
Record name (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride

CAS RN

321392-00-1
Record name (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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